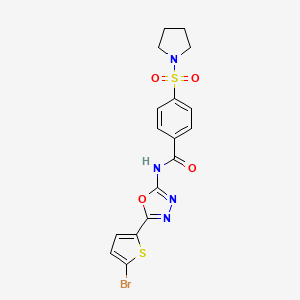

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

This compound belongs to the 1,3,4-oxadiazole class, a heterocyclic scaffold widely explored in medicinal chemistry due to its metabolic stability and versatility in drug design. The 4-(pyrrolidin-1-ylsulfonyl)benzamide group introduces a sulfonamide functionality, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) .

The bromine atom on the thiophene ring may influence electronic properties and binding affinity, while the pyrrolidine sulfonamide contributes to solubility and target engagement.

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O4S2/c18-14-8-7-13(27-14)16-20-21-17(26-16)19-15(23)11-3-5-12(6-4-11)28(24,25)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSAKKQKMAECJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with Halogenated Thiophene Moieties

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-4-(Piperidin-1-ylsulfonyl)Benzamide (CAS: 533872-28-5):

- Key Difference : Chlorine replaces bromine on the thiophene ring.

- Impact : Reduced molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol) and altered lipophilicity (Cl is less lipophilic than Br). This may affect membrane permeability and target binding .

- Biological Relevance : Chlorinated analogs are often prioritized for improved pharmacokinetics, though brominated derivatives may exhibit stronger target affinity due to enhanced van der Waals interactions .

- N-(5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Benzamide (Compound 8): Key Difference: Lacks the sulfonamide group, replaced by a simple benzamide. The absence of sulfonamide diminishes interactions with polar active sites .

1,3,4-Oxadiazole Derivatives with Varied Substituents

LMM5 and LMM11 :

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

- Comparison : Both feature bulkier sulfonamide groups (e.g., benzyl, cyclohexyl) compared to the pyrrolidine in the target compound.

- Biological Activity : Demonstrated antifungal activity against C. albicans (MIC: 8–16 µg/mL), suggesting that sulfonamide-oxadiazole hybrids are potent thioredoxin reductase inhibitors .

N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl)-4-Bromobenzamide (Compound 7) :

Sulfonamide-Containing Derivatives with Diverse Pharmacophores

- 4-(N-Isopropylsulfamoyl)-N-[5-(Fluorochromenyl)Pyrazolo[3,4-d]Pyrimidinyl]Benzamide (Example 56): Key Feature: Integrates a pyrazolopyrimidine core instead of oxadiazole.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Chlorothiophene Analog (CAS: 533872-28-5) | LMM5 |

|---|---|---|---|

| Molecular Weight | ~485 g/mol | ~467 g/mol | ~552 g/mol |

| LogP (Predicted) | 3.2 | 2.8 | 4.1 |

| Solubility (aq.) | Moderate (sulfonamide enhances) | Moderate | Low (bulky substituents) |

| Metabolic Stability | High (oxadiazole resistance) | High | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide with high purity?

- Methodological Answer : The synthesis typically involves sequential functionalization: (i) bromothiophene coupling to oxadiazole precursors, (ii) sulfonylation with pyrrolidine derivatives, and (iii) benzamide formation. Key steps include using polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions and controlled temperatures (60–90°C) to minimize side reactions . Catalysts like EDCI/HOBt may enhance coupling efficiency. Purification via column chromatography or recrystallization (methanol/water) is critical for achieving >95% purity. Reaction progress should be monitored using TLC and HPLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Multi-modal spectroscopic analysis is essential:

- NMR : and NMR to verify bromothiophene (δ 6.8–7.2 ppm), oxadiazole (C=N at ~160 ppm), and pyrrolidine sulfonyl (δ 3.1–3.4 ppm) groups .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (expected ~500–550 g/mol) and isotopic patterns from bromine .

- X-ray Crystallography : For resolving 3D conformation and intermolecular interactions, particularly for polymorph screening .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Initial screening should focus on:

- Enzyme Inhibition : Kinase or protease assays (e.g., ATP-Glo™ for kinases) at 1–100 µM concentrations, using staurosporine as a positive control .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Solubility and Stability : PBS/DMSO solubility profiling and HPLC stability checks under physiological pH (7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer : Systematic substitutions are critical:

- Bromothiophene : Replace Br with Cl, CF, or electron-donating groups to assess halogen-dependent activity .

- Oxadiazole : Test 1,2,4-triazole or thiadiazole analogs for ring rigidity effects .

- Pyrrolidine sulfonyl : Compare with morpholine or piperidine derivatives to evaluate sulfonamide steric/electronic contributions .

- Computational Modeling : Docking studies (AutoDock Vina) against targets like EGFR or PARP to prioritize analogs .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Mitigation steps include:

- Dose-Response Repetition : Test in triplicate across multiple cell lines .

- Target Validation : siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .

- Metabolic Stability : LC-MS/MS to assess hepatic microsome degradation (e.g., human vs. murine) .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- pH Variability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal Stress : Heat to 40–60°C and analyze decomposition products with LC-QTOF .

- Light Exposure : Perform ICH Q1B photostability testing (UV/visible light) .

Q. What experimental approaches identify the primary molecular targets of this compound?

- Methodological Answer : Use orthogonal methods:

- SPR (Surface Plasmon Resonance) : Screen against protein libraries (e.g., kinase panels) .

- CETSA (Cellular Thermal Shift Assay) : Detect target engagement in live cells .

- Chemical Proteomics : SILAC-based pull-down assays with biotinylated probes .

Methodological Considerations

Q. How to address challenges in scaling up synthesis for in vivo studies?

- Answer : Optimize solvent systems (switch from DMF to acetonitrile for easier removal) and replace column chromatography with recrystallization . Pilot batches (10–50 g) require strict control of exothermic reactions (e.g., sulfonylation) using jacketed reactors .

Q. What analytical techniques quantify trace impurities in bulk samples?

- Answer : UPLC-PDA (0.1% detection limit) with a C18 column (3.5 µm particle size) and gradient elution (water/acetonitrile + 0.1% formic acid). Confirm impurity structures via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.